1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
CAS No.: 66403-52-9
Cat. No.: VC18472574
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66403-52-9 |
|---|---|
| Molecular Formula | C17H15N5OS |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 5-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
| Standard InChI | InChI=1S/C17H15N5OS/c1-23-12-7-8-14-13(9-12)17(24-10-15-19-21-22-20-15)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | WEQMYCFJMCFAAT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a 1H-indole backbone substituted at positions 2, 3, and 5. Key structural elements include:
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Position 5: Methoxy group (-OCH₃), enhancing electron density and influencing binding interactions .
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Position 2: Phenyl ring, contributing to hydrophobic interactions and structural rigidity .
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Position 3: Thioether linkage connecting the indole core to a 1H-tetrazol-5-ylmethyl group, a nitrogen-rich heterocycle known for metabolic stability and bioisosteric properties .
Table 1: Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for analogous tetrazole-indole hybrids reveal distinct signals:
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¹H NMR: Aromatic protons resonate at δ 7.63–8.14 ppm, while methoxy groups appear as singlets near δ 3.72–3.85 ppm .
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¹³C NMR: Tetrazole carbons exhibit signals between δ 124–155 ppm, correlating with electron-deficient environments .
Synthetic Methodologies
Tetrazole Formation via [3+2] Cycloaddition
A pivotal step in synthesizing tetrazole-containing indoles involves the [3+2] cycloaddition of sodium azide (NaN₃) to nitriles. For example, 5-phenyl-1H-tetrazole (T1) is synthesized by reacting benzonitrile with NaN₃ in dimethyl sulfoxide (DMSO) at 110°C for 12 hours . This method yields tetrazoles in 75–87% efficiency, with purity confirmed via column chromatography .
Table 2: Representative Synthesis Protocol
| Parameter | Condition | Source |
|---|---|---|
| Substrate | 3-Thiocyanatoindole derivative | |
| Reagent | NaN₃, DMSO, 110°C | |
| Reaction Time | 12–20 hours | |
| Yield | 33–87% |
Functionalization of the Indole Core
Post-cycloaddition modifications include:
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Thioether Formation: Coupling tetrazole-thiols with halogenated indoles under basic conditions .
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Deprotection Strategies: Hydrogenolysis of nitro or benzyl groups using palladium catalysts to yield free tetrazoles .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
The tetrazole moiety suppresses NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in macrophages .
Table 3: In Vitro Biological Data
| Assay | Result | Source |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 8.2 μM | |
| IL-6 Inhibition | 62% at 10 μM | |
| Solubility (pH 7.4) | 12 μg/mL |
Research Advancements and Challenges
Molecular Docking Studies
Computational models predict strong binding affinity (-9.2 kcal/mol) between the tetrazole group and COX-2’s active site, suggesting cyclooxygenase inhibition as a mechanism .
Metabolic Stability
Despite promising activity, the compound’s high logP (3.50) indicates lipophilicity, necessitating formulation strategies to improve bioavailability.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and toxicity in animal models.
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Combination Therapies: Exploring synergy with checkpoint inhibitors or chemotherapeutic agents.
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